molecular formula C14H21ClN2O3S B1501277 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 939986-94-4

3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1501277
CAS No.: 939986-94-4
M. Wt: 332.8 g/mol
InChI Key: FKHYBMVFSZZFMW-UHFFFAOYSA-N
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Description

3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 939986-94-4) is a heterocyclic organic compound with the molecular formula C₁₄H₂₁ClN₂O₃S and a molecular weight of 332.85 g/mol . It features a piperidine ring substituted at the 3-position with a methoxy group linked to a 2-chlorothiazole moiety, while the 1-position is protected by a tert-butyl carbamate group. This structural design is typical of intermediates used in pharmaceutical synthesis, particularly for protease inhibitors or kinase-targeting drugs, where the thiazole ring and tert-butyl ester group enhance stability and modulate reactivity . The compound is available at a purity of 98+%, highlighting its utility in high-precision synthetic applications .

Properties

IUPAC Name

tert-butyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3S/c1-14(2,3)20-13(18)17-6-4-5-10(8-17)19-9-11-7-16-12(15)21-11/h7,10H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHYBMVFSZZFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671629
Record name tert-Butyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-94-4
Record name 1,1-Dimethylethyl 3-[(2-chloro-5-thiazolyl)methoxy]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester, also referred to as compound 1, is a synthetic organic compound notable for its potential biological activities. This compound features a piperidine ring, a chloro-thiazole moiety, and a tert-butyl ester functional group, which contribute to its pharmacological properties. The following sections will explore its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₄H₂₁ClN₂O₃S
  • Molecular Weight : 332.85 g/mol
  • CAS Number : 939986-94-4
  • Density : 1.26 g/cm³

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is constructed using standard organic synthesis techniques.
  • Introduction of the Chloro-Thiazole Moiety : This step often requires specific reagents that facilitate the formation of the thiazole ring.
  • Esterification : The final step involves the reaction of the carboxylic acid with tert-butanol in the presence of an acid catalyst to yield the tert-butyl ester.

Biological Activity

Research indicates that compounds containing thiazole and piperidine structures exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities associated with this compound are summarized below:

Anticancer Activity

Preliminary studies suggest that this compound may exhibit significant anticancer properties. For instance:

  • A related class of thiazole derivatives has demonstrated potent anti-proliferative activity against various tumor cell lines, including selective inhibition of B-cell lymphoma cells .
  • The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole and piperidine moieties can significantly impact biological efficacy .

Antimicrobial Properties

Compounds similar to 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine have been evaluated for their antimicrobial efficacy:

  • Thiazole derivatives are known to possess antimicrobial activity against a range of pathogens, making them valuable in developing new antibiotics .

Understanding the mechanism by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

  • Inhibition of specific kinases involved in cell signaling pathways related to cancer progression.
  • Modulation of apoptotic pathways leading to cell death in malignant cells.

Case Studies and Research Findings

StudyFindings
Study on Thiazole Derivatives Demonstrated potent anti-proliferative activity against hematologic and solid tumor cell lines with minimal impact on normal cells.
Antimicrobial Activity Evaluation Identified significant antimicrobial effects in thiazole-containing compounds, suggesting potential applications in infectious disease treatment.
SAR Analysis Highlighted how structural modifications can enhance or reduce biological activity, emphasizing the importance of specific substituents on the thiazole and piperidine rings.

Scientific Research Applications

Medicinal Chemistry

The presence of the chloro-thiazole group in the compound is significant for its biological activity. Compounds with thiazole and piperidine structures have been studied for their potential as therapeutic agents. Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, similar to other derivatives in its class.

Drug Development

Research has indicated that 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester could serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders. The modification of its structure can lead to derivatives with enhanced efficacy and reduced side effects .

Interaction Studies

Understanding the pharmacodynamics of this compound is crucial for optimizing its therapeutic use. Interaction studies typically assess how the compound interacts with biological targets such as enzymes or receptors, which can provide insights into its mechanism of action .

Case Study 1: Anti-Cancer Activity

A study exploring the anti-cancer potential of thiazole derivatives found that compounds similar to 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid exhibited cytotoxic effects against various cancer cell lines. The study highlighted the importance of substituent positioning on the thiazole ring in modulating biological activity.

Case Study 2: Neuroprotective Effects

Research published in pharmacological journals has indicated that piperidine derivatives can possess neuroprotective properties. The unique structure of this compound may enhance these effects, making it a candidate for further investigation in neurodegenerative disease models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester

The positional isomer 4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 939986-56-8) shares the same molecular formula (C₁₄H₂₁ClN₂O₃S ) and molecular weight (332.85 g/mol ) as the target compound but differs in the substitution position on the piperidine ring (4-position instead of 3) . Key distinctions include:

  • Synthetic Accessibility: The 4-substituted isomer is commercially available at 95% purity (vs.
  • Steric and Electronic Effects : The spatial arrangement of the thiazole-methoxy group at the 4-position may alter intermolecular interactions, impacting crystallinity or solubility. Such differences are critical in drug development, where substitution patterns influence target binding .
Table 1: Comparison of Positional Isomers
Property 3-Substituted Compound 4-Substituted Compound
CAS Number 939986-94-4 939986-56-8
Purity 98+% 95%
Price (250 mg) Not Reported $1,272.00 (CymitQuimica)
Potential Applications Pharmaceutical intermediates Similar, but less studied

Functional Group Variants: Methylamino-Substituted Analogues

Compounds such as tert-butyl 3-(((2-chlorothiazol-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate (CAS: 1261231-89-3) replace the methoxy group with a methylamino substituent, resulting in the molecular formula C₁₅H₂₄ClN₃O₂S and a higher molecular weight (345.89 g/mol) . Key differences include:

  • Synthetic Utility : Such analogues may serve as precursors for secondary amine derivatives, expanding their utility in medicinal chemistry .

Thiazole Ring Modifications

The 2-chloro group in the target compound likely optimizes electronic effects and metabolic stability, as chlorine is a common bioisostere for improving pharmacokinetics .

Research Findings and Implications

  • Positional Isomerism : Substitution at the 3-position (target compound) may offer superior synthetic yields or crystallinity compared to the 4-isomer, as inferred from purity data .
  • Commercial Relevance : The 4-substituted isomer’s higher market availability (e.g., from CymitQuimica and Combi-Blocks) suggests broader industrial adoption despite lower purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester

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